molecular formula C18H16O5 B192600 5,6,2'-Trimethoxyflavone CAS No. 16266-97-0

5,6,2'-Trimethoxyflavone

Cat. No.: B192600
CAS No.: 16266-97-0
M. Wt: 312.3 g/mol
InChI Key: IQWXFMQSQNSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,2'-Trimethoxyflavone is a synthetic organic compound belonging to the class of 6-O-methylated flavonoids . It is characterized by a flavone backbone structure with methoxy groups attached to the C5, C6, and C2' atoms . This compound is part of the broader group of trimethoxyflavones, which are recognized in scientific literature for their diverse biological activities and are subjects of ongoing pharmacological research . While direct biological data for this compound is limited in the available literature, related trimethoxyflavone analogs have demonstrated significant research potential in various areas. For instance, compounds such as eupatorin (5,3′-dihydroxy-6,7,4′-trimethoxyflavone) have shown promise in investigative oncology studies for their anti-proliferative effects, triggering cell cycle arrest and apoptosis in certain cancer cell lines . Other structural analogs, like 5,7,4’-trimethoxyflavone (TMF), have been examined in preclinical models for neuroprotective properties, with studies indicating potential mechanisms involving interactions with serotonin receptors and the reduction of pro-inflammatory markers . Furthermore, various methoxyflavones are known to be investigated for their potential to modulate key inflammatory pathways, such as the NF-κB signaling cascade . The specific research value of this compound itself is an area for further exploration, positioning it as a valuable chemical tool for probing structure-activity relationships within the flavonoid class. This product is provided for research purposes as a chemical reference standard and for in vitro experimentation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16266-97-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3

InChI Key

IQWXFMQSQNSHKI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

melting_point

124-125°C

physical_description

Solid

Synonyms

5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Natural Occurrence and Distribution

5,6,2'-Trimethoxyflavone is a specialized metabolite found primarily within the plant kingdom. Its presence has been reported in select plant genera, indicating a specific biosynthetic pathway that is not widespread.

The principal plant source of this compound is the genus Kaempferia, particularly Kaempferia parviflora, also known as Thai black ginger. This plant, belonging to the Zingiberaceae family, is a rich source of various polymethoxyflavones, with this compound being one of the constituents of its rhizomes. Research on Kaempferia parviflora has consistently identified a range of methoxyflavones, and the specific substitution pattern of this compound makes it a compound of interest in phytochemical studies of this genus.

Another reported natural source of this compound is Casimiroa edulis, a plant from a different family, Rutaceae. The identification of this compound in this species suggests that the capability to synthesize this particular flavone (B191248) is not exclusive to the Zingiberaceae family.

The distribution of this compound within the plant is typically concentrated in the rhizomes in the case of Kaempferia parviflora. The initial step in its isolation involves the extraction from the plant material, commonly using organic solvents. Dichloromethane (B109758) and ethanol (B145695) are frequently employed for this purpose, often in a sequential manner to partition the compounds based on polarity. For instance, the dried and powdered rhizomes of Kaempferia parviflora can be extracted with dichloromethane, and this crude extract then serves as the starting material for further chromatographic separation.

Isolation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis and purification of flavonoids. For the isolation of polymethoxyflavones like this compound, reversed-phase HPLC is commonly utilized.

Preparative HPLC is instrumental in obtaining pure compounds from fractions that have been previously enriched by other chromatographic methods. A common setup involves a C18 column, which is a nonpolar stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with a small amount of acid like formic or acetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate compounds with a range of polarities. For the analysis of methoxyflavones from Kaempferia parviflora, a gradient of acetonitrile and water with 0.5% acetic acid has been used. The detection of the compounds is commonly carried out using a UV detector, with wavelengths set to the absorption maxima of the flavonoids, often around 254 nm and 365 nm.

Table 1: Illustrative HPLC Parameters for Methoxyflavone Analysis

ParameterValue/Description
Column Reversed-phase C18
Mobile Phase Gradient of Acetonitrile and Water with 0.5% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Column Temperature 25°C

This table presents a representative set of HPLC conditions that can be adapted for the separation of methoxyflavones like this compound.

Primary Plant Genera Yielding this compound

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that is often used for the initial fractionation of crude extracts. It operates at a higher pressure than gravity column chromatography, allowing for the use of smaller particle size stationary phases and achieving better separation in a shorter time.

In the context of isolating flavonoids from Kaempferia parviflora, MPLC with a normal-phase stationary phase like silica (B1680970) gel is a common approach. The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. A typical solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate (B1210297). This gradient effectively separates the components of the extract into different fractions. For example, a dichloromethane (B109758) extract of K. parviflora can be subjected to MPLC on a silica gel column with an n-hexane-ethyl acetate gradient to yield several fractions. These fractions are then analyzed, often by TLC, to identify those containing the target compound for further purification.

Solvent-Based Extraction Approaches

Column Chromatography Methods

Traditional column chromatography, often performed under gravity, is a fundamental technique for the large-scale purification of natural products. Silica gel is a very common stationary phase for the separation of moderately polar compounds like methoxyflavones.

The process involves packing a glass column with silica gel and then loading the concentrated plant extract. Elution is performed with a series of solvents or solvent mixtures of increasing polarity. For the isolation of flavonoids, a common elution strategy starts with a non-polar solvent like n-hexane and gradually increases the polarity by adding ethyl acetate. In some procedures, a more complex gradient involving chloroform (B151607) and methanol has also been reported for the separation of flavonoids. The collected fractions are monitored by TLC to track the separation process. Fractions containing the same compound are combined and concentrated. For further purification, Sephadex LH-20 column chromatography can be employed, which separates compounds based on their molecular size and polarity.

Table 2: Example of a Column Chromatography System for Flavonoid Isolation

ParameterDescription
Stationary Phase Silica Gel 60
Elution Solvents Gradient of n-hexane and Ethyl Acetate
Fraction Collection Fractions collected based on elution volume
Monitoring Thin Layer Chromatography (TLC)

This table outlines a general approach for the isolation of flavonoids using column chromatography.

Thin Layer Chromatography (TLC) for Fractionation Assessment

Thin Layer Chromatography (TLC) is an indispensable tool in the process of isolating natural products. It is used to rapidly analyze the composition of the crude extract and the fractions obtained from column chromatography or MPLC. This allows for the identification of fractions containing the target compound and for assessing their purity.

For the analysis of methoxyflavones, TLC plates coated with silica gel are typically used. A suitable solvent system, or mobile phase, is chosen to achieve good separation of the compounds. A common mobile phase for polymethoxyflavones is a mixture of a non-polar solvent like n-hexane or chloroform and a more polar solvent such as ethyl acetate or methanol. After the solvent front has moved up the plate, the separated spots are visualized. This is often done under UV light at wavelengths of 254 nm and 365 nm, where flavonoids typically show fluorescence or absorbance. Specific spray reagents, such as vanillin-sulfuric acid, can also be used to produce colored spots, aiding in the identification of different classes of compounds. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated and can be compared with that of a known standard.

Synthetic Strategies and Chemical Derivatization of 5,6,2 Trimethoxyflavone Analogues

Total Synthesis Approaches for 5,6,2'-Trimethoxyflavone

The total synthesis of flavones, including this compound, can be achieved through several established methods. A predominant and versatile strategy involves the oxidative cyclization of precursor molecules known as o-hydroxychalcones. mdpi.comresearchgate.net This method is widely applied due to its efficiency and the relative ease of obtaining the chalcone (B49325) precursors. researchgate.net

The general process for synthesizing a flavone (B191248) like this compound via this route would involve two key steps:

Claisen-Schmidt Condensation: This step involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the chalcone backbone. For this compound, the required starting materials would be 2'-hydroxy-5',6'-dimethoxyacetophenone and 2-methoxybenzaldehyde.

Oxidative Cyclization: The resulting o-hydroxychalcone is then subjected to cyclization to form the flavone's heterocyclic C ring. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses an alkaline hydrogen peroxide solution. An alternative modern approach is the use of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), which often provides high yields of the target flavone. researchgate.net

Other classical methods for flavone synthesis include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, which involve the rearrangement and condensation of different sets of precursors to construct the flavone core.

Semisynthetic Modification Pathways of Flavone Scaffolds

Semisynthesis offers an alternative route to novel flavone analogues by chemically modifying naturally occurring or readily available flavones. mdpi.com This approach leverages the existing flavone scaffold as a starting point for derivatization. Common modification pathways include:

Alkylation and Acylation: The hydroxyl groups on a flavone ring are frequent targets for modification. Alkylation (addition of an alkyl group) or acylation (addition of an acyl group) can alter the molecule's solubility, lipophilicity, and interaction with biological targets. mdpi.com

Glycosylation: The attachment of sugar moieties to the flavone core can significantly impact its pharmacokinetic properties. While natural flavonoids are often glycosylated, synthetic glycosylation allows for the creation of novel derivatives. For instance, studies on other trimethoxyflavones have shown that monoglycosylated derivatives can retain biological activity, whereas di- and triglycoside versions may not. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing parts of the flavone's core structure with bioisosteric groups to improve its properties while retaining its biological activity. unipa.it For example, the oxygen atom in the C ring could be replaced with nitrogen or sulfur to create aza-flavones or thio-flavones, respectively. unipa.it

These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of the lead compound's properties.

Rational Design of this compound Derivatives

Rational design utilizes structural information about the target molecule and its biological receptor to design new derivatives with improved efficacy and selectivity.

This approach relies on understanding the three-dimensional structure of the flavone and its biological target, often an enzyme or receptor. By using computational tools like molecular docking, researchers can predict how a derivative of this compound might bind to a specific site. nih.gov This allows for the precise placement of substituents to enhance favorable interactions (like hydrogen bonds or hydrophobic interactions) or to avoid steric clashes. acs.org A refined pharmacophore model, which defines the essential structural features required for binding, can be developed to guide the synthesis of new analogues with significantly higher affinity for the target. acs.org

A powerful strategy in drug design is molecular hybridization, which involves covalently linking two or more known pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. researchgate.netmdpi.com This can lead to compounds with dual or enhanced activity. For this compound, this could involve attaching other bioactive moieties to its core structure.

Examples of pharmacophores that have been successfully hybridized with flavone scaffolds include:

1,2,3-Triazoles: This heterocyclic ring is a popular pharmacophore in medicinal chemistry and has been combined with flavones like chrysin (B1683763) and kaempferol (B1673270) to create hybrids with antitumor activity. mdpi.com

Piperazine and Piperidine: These nitrogen-containing rings have been incorporated into flavone structures, yielding hybrids with potent biological effects. mdpi.com

Sulfonamides: The sulfonamide group is a key feature in many established drugs. Designing and synthesizing sulfonamide-based derivatives of trimethoxyflavones is a recognized strategy for developing potent new inhibitors of specific biological targets. researchgate.net

Stilbenes: Natural products like stilbenes have been linked to flavone scaffolds to create chimeric molecules with significant cytotoxic activity against cancer cells. nih.gov

Structure-Guided Derivatization Strategies

Synthesis and Characterization of Novel Trimethoxyflavone Analogues

The synthesis of novel analogues is essential for exploring the therapeutic potential of the this compound scaffold. This involves reacting the parent compound or a suitable precursor with various chemical reagents to introduce new functional groups.

The amide functional group is a cornerstone of medicinal chemistry, present in countless biologically active compounds. ajchem-a.com Creating aryl-amide derivatives of a flavone involves forming an amide bond between the flavone scaffold and an aromatic amine. A common method to achieve this is by first introducing a carboxylic acid group onto the flavone structure (or starting with a flavone-carboxylic acid precursor) and then coupling it with a selected aryl amine. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). ajchem-a.comnih.gov

For example, a hypothetical synthesis could involve a this compound structure functionalized with a carboxylic acid, which is then reacted with an aniline (B41778) derivative to yield the target aryl-amide. The resulting compounds are then purified and their structures confirmed using modern analytical techniques. The characterization typically involves Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms and Mass Spectrometry (MS) to confirm the molecular weight. nih.govnih.gov

Table 1: Representative Characterization Data for a Hypothetical Aryl-Amide Derivative of a Trimethoxyflavone

PropertyData
Compound Name N-(4-chlorophenyl)-2-(5,6,2'-trimethoxyflavon-7-yl)acetamide
Molecular Formula C₂₆H₂₂ClNO₆
Molecular Weight 480.91 g/mol
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the A, B, and C rings of the flavone; methoxy (B1213986) protons (singlets); acetamide (B32628) methylene (B1212753) protons (singlet); and protons of the 4-chlorophenyl group (doublets).
¹³C NMR (DMSO-d₆, δ ppm) Carbons of the flavone core; methoxy carbons; acetamide carbonyl and methylene carbons; and carbons of the 4-chlorophenyl ring.
High-Resolution MS (ESI+) Calculated m/z: 480.1163 [M+H]⁺, Found: 480.1165 [M+H]⁺

Sulfonamide-Based Derivatives

No research findings on the synthesis of sulfonamide-based derivatives from this compound were identified.

Halogenated Derivatives

No research findings on the synthesis of halogenated derivatives from this compound were identified.

Hydroxylated and Glycosylated Analogues

No research findings on the synthesis of hydroxylated or glycosylated analogues from this compound were identified. While a related hydroxylated compound, 5-Hydroxy-7,8,2'-trimethoxyflavone, is known biosynth.com, it represents a different flavonoid structure and not a synthetic derivative of this compound.

Mechanistic Investigations of 5,6,2 Trimethoxyflavone S Biological Activities

Modulation of Cellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Effects on IκB-α Degradation and Phosphorylation

Currently, there is no specific information available in the scientific literature regarding the effects of 5,6,2'-Trimethoxyflavone on the degradation and phosphorylation of IκB-α, a key regulatory step in the NF-κB signaling pathway.

Inhibition of p65 Subunit Nuclear Translocation

No research data was found that specifically investigates the ability of this compound to inhibit the nuclear translocation of the p65 subunit of NF-κB.

Activator Protein-1 (AP-1) Signaling Interference

The interaction of this compound with the Activator Protein-1 (AP-1) signaling pathway has not been documented in the available research.

Signal Transducer and Activator of Transcription (STAT1/3) Pathway Modulation

Specific studies detailing the modulation of the STAT1/3 pathway by this compound are not present in the current body of scientific literature.

Leucine-Rich Pentatricopeptide Repeat-Containing Protein (LRPPRC)/STAT3/CDK1 Inhibition

No published research was identified that examines the inhibitory effects of this compound on the LRPPRC/STAT3/CDK1 axis.

There is no available data on whether this compound can induce the disassociation of LRPPRC-JAK2-STAT3 complexes.

The effect of this compound on the disassociation of JAK2-STAT3-CDK1 complexes has not been reported in scientific studies.

Disassociation of LRPPRC-JAK2-STAT3 Complexes

Enzyme Activity Modulation

This compound modulates the activity of several enzymes, which underlies some of its biological effects. biosynth.comcymitquimica.com

This compound is known to exhibit inhibitory effects on cytochrome P450 (CYP450) enzymes. biosynth.comcymitquimica.com These enzymes are crucial for the metabolism of a wide range of substances. The modulation of CYP450 activity is a key aspect of this flavone's molecular interactions. biosynth.com

A closely related isomer, 6,2′,4′-Trimethoxyflavone, has been identified as an antagonist of the Aryl Hydrocarbon Receptor (AHR). nih.gov The AHR is a transcription factor that regulates the expression of several CYP genes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov Antagonism of this receptor by the flavone (B191248) leads to the repression of gene expression. nih.gov While this specific mechanism has not been confirmed for this compound, the inhibitory action of methoxyflavones on CYP enzymes is a recognized phenomenon. biosynth.comcymitquimica.com

Table 1: Effect of Trimethoxyflavone Isomers on Cytochrome P450 System

Compound Target Observed Effect Source
This compound Cytochrome P450 Enzymes General inhibitory effects. biosynth.comcymitquimica.com biosynth.comcymitquimica.com

This table is interactive and can be sorted by column.

There is no specific information in the reviewed scientific literature regarding the direct inhibition of inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) by this compound. Studies on other isomers, such as 5,6,7-Trimethoxyflavone (B192605) and its 4'-bromo derivative, have demonstrated potent dose-dependent inhibition of iNOS and COX-2 at both the protein and mRNA levels in macrophage cell lines. biocrick.comnih.gov These effects are linked to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). biocrick.com However, similar studies confirming this activity for this compound are absent.

The potential of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been reported in the available scientific literature. Research into other methoxyflavones, such as 4',5,7-Trimethoxyflavone, has shown inhibitory activity against both AChE and BChE in cell-free assays. caymanchem.com For instance, at a concentration of 0.1 mg/ml, 4',5,7-Trimethoxyflavone inhibited AChE by 47.1% and BChE by 46.2%. caymanchem.com Structure-activity relationship studies on flavonoids suggest that hydroxylation and methoxylation patterns significantly influence AChE inhibitory activity, but specific data for the 5,6,2'-isomer is lacking. nih.gov

The inhibitory activity of this compound against alpha-glucosidase has been evaluated. In a study screening compounds isolated from the stem bark of Casimiroa edulis, this compound was tested for its ability to inhibit yeast alpha-glucosidase. The results indicated that the compound did not possess antidiabetic activity in this assay. This is a notable finding, as other flavonoids are known inhibitors of this enzyme. smujo.idresearchgate.net

Table 2: Alpha-Glucosidase Inhibition by this compound

Compound Assay Result Source

This table is interactive and can be sorted by column.

The scientific literature currently lacks data on the inhibitory effects of this compound on DNA topoisomerase II and IV. These enzymes are vital for DNA replication and are targets for some anticancer drugs. researchgate.net Research has shown that other complex flavonoids, such as 5,2′,5′-trihydroxy-7,3′,4′-trimethoxyflavone, can inhibit DNA Topoisomerase IIα. researchgate.net However, the activity of the simpler this compound on these enzymes remains uninvestigated.

Alpha-Glucosidase Inhibition

Cellular Responses and Pharmacological Effects in Preclinical Models

Research into the specific biological activities of this compound, a flavonoid found in plants such as Casimiroa edulis, is ongoing. While flavonoids as a chemical class are widely investigated for their pharmacological potential, including anti-inflammatory and antioxidant effects, the specific actions of this compound are less characterized. cymitquimica.com This article focuses on the available preclinical data concerning its cellular effects.

Anti-inflammatory Effects

Flavonoids often exert anti-inflammatory effects by modulating various cellular signaling pathways. klarity.health Some commercial suppliers note that this compound is used in experimental research to explore its potential pharmacological effects, including anti-inflammatory outcomes. cymitquimica.com However, a detailed review of peer-reviewed preclinical studies reveals a lack of specific data on its direct effects on key inflammatory markers.

Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2)

There is currently no specific published research demonstrating the inhibitory effect of this compound on the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2) in preclinical models such as lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Reduction of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Similarly, specific data from preclinical studies detailing the ability of this compound to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-6 (IL-6) are not available in the current scientific literature.

Antioxidant Mechanisms

The antioxidant potential of flavonoids is a cornerstone of their study, often attributed to their ability to scavenge free radicals and mitigate oxidative stress. klarity.healthsemanticscholar.org While it has been suggested that this compound may play a role in mitigating oxidative stress cymitquimica.com, direct experimental evidence presents a different picture.

Radical Scavenging Activities

Direct investigation into the radical scavenging activity of this compound has been conducted. In a study where the compound was isolated from the methanolic fraction of the stem bark of Casimiroa edulis, its antioxidant activity was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results revealed that this compound did not exhibit antioxidant activity in this assay.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundAssayResultSource
This compoundDPPH AssayNo antioxidant activity observed
Mitigation of Oxidative Stress

Consistent with the findings from radical scavenging assays, there is no specific preclinical data demonstrating that this compound mitigates oxidative stress in cellular models. Its potential role in this area is noted primarily in a research context rather than as a confirmed biological effect. cymitquimica.com

Antiproliferative and Apoptotic Effects of this compound

The scientific literature available through targeted searches does not currently provide specific experimental data on the antiproliferative and apoptotic effects of this compound. While the compound is noted for its use in experimental research exploring cell proliferation and apoptosis, detailed studies quantifying these effects appear to be limited or not publicly available. cymitquimica.combiosynth.com

Inhibition of Cell Proliferation in Cancer Cell Lines

There is a lack of specific data in the reviewed scientific literature regarding the inhibitory effects of this compound on the proliferation of cancer cell lines. Consequently, no data table of IC50 values can be provided at this time. Research on related trimethoxyflavone isomers has shown antiproliferative activities against various cancer cells. For instance, a series of synthetic 5,6,7-trimethoxyflavones demonstrated moderate to high antiproliferative activities against human cancer cell lines, including Aspc-1, HCT-116, HepG-2, and SUN-5. nih.gov However, such findings cannot be directly attributed to this compound without specific experimental validation.

Induction of Apoptosis

Detailed mechanistic studies on the induction of apoptosis by this compound, including investigations into DNA fragmentation, caspase activation, PARP degradation, or the modulation of the Bax/Bcl-xL ratio, are not available in the current body of scientific literature. While general statements suggest that this compound is a subject of interest in apoptosis research, specific experimental evidence to support these claims is not present in the search results. cymitquimica.combiosynth.com Studies on other trimethoxyflavone derivatives, such as 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, have shown the ability to induce apoptosis in cancer cells. rjpharmacognosy.ir

Antiviral Activity of this compound

No specific studies on the antiviral activity of this compound were identified in the conducted searches.

Inhibition of Herpes Simplex Virus Type 1 (HSV-1)

There is no available scientific literature detailing the inhibitory effects of this compound on Herpes Simplex Virus Type 1 (HSV-1). In contrast, the related compound 5,6,7-trimethoxyflavone has been shown to exhibit inhibitory effects against HSV-1. nih.gov

Inhibition of Human Cytomegalovirus and Poliovirus

Specific research on the inhibitory activity of this compound against Human Cytomegalovirus (HCMV) and Poliovirus could not be found. However, studies on the isomer 5,6,7-trimethoxyflavone have reported inhibitory activity against both HCMV and poliovirus. nih.gov

Antibacterial Activity of this compound

There is no specific experimental data available in the scientific literature concerning the antibacterial activity of this compound. Therefore, a data table of Minimum Inhibitory Concentration (MIC) values cannot be generated.

Anti-osteoporotic Activities: Inhibition of RANKL-induced Osteoclastic Differentiation

There is currently no available scientific literature or research data describing the effects of this compound on the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-induced differentiation of osteoclasts. The process of osteoclastogenesis, which is critical in bone metabolism and diseases like osteoporosis, is heavily regulated by the RANKL signaling pathway. nih.govnih.gov While other polymethoxyflavones have been investigated for their potential to inhibit this process, specific studies on the 5,6,2'-trimethoxy isomer are not present in published research. caymanchem.comresearchgate.net Therefore, no data can be presented on its inhibitory concentration, effects on key signaling molecules (e.g., NF-κB, c-Fos, NFATc1), or impact on osteoclast-specific markers like TRAP and cathepsin K.

Chloride Secretion Stimulation via CFTR

Similarly, there is a lack of specific research on the activity of this compound as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. The CFTR channel is essential for ion and fluid transport across epithelial surfaces, and its dysfunction leads to diseases like cystic fibrosis. nih.govbiocrick.com Certain flavonoids and their methoxylated derivatives have been identified as activators or potentiators of CFTR, stimulating chloride secretion. nih.govnih.govmedchemexpress.com However, dedicated studies to determine if this compound can activate the CFTR channel, its effective concentration (EC50), or its mechanism of action (e.g., direct channel gating, increasing open probability) have not been reported.

Structure Activity Relationship Sar Studies of 5,6,2 Trimethoxyflavone and Its Analogues

Influence of Methoxy (B1213986) and Hydroxy Group Positions on Bioactivity

The placement of hydroxyl and methoxy groups on the flavone (B191248) skeleton significantly modulates the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn dictates its interaction with biological targets. mdpi.com While hydroxyl groups are often crucial for antioxidant effects through hydrogen donation, methoxy groups can enhance lipophilicity, potentially improving membrane permeability and leading to stronger cytotoxic or anti-inflammatory responses. mdpi.compreprints.org

Impact on Antioxidant Activity

The antioxidant capacity of flavonoids is heavily dependent on the presence and arrangement of hydroxyl groups. mdpi.com Key structural features for high antioxidant activity include the ortho-dihydroxyl (catechol) structure in the B ring and the presence of a C2=C3 double bond conjugated with a 4-oxo group and a 3-hydroxyl group. hilarispublisher.comresearchgate.net This configuration facilitates electron delocalization and stabilizes the resulting radical after hydrogen donation. alliedacademies.orgmdpi.com

Substitution of these critical hydroxyl groups with methoxy groups generally reduces antioxidant activity. hilarispublisher.com For instance, a study on 7-hydroxy-5,6,4'-trimethoxyflavone, an analogue of 5,6,2'-Trimethoxyflavone, demonstrated relatively low antioxidative activity, with an inhibitory concentration (IC₅₀) of 221 µg/ml in a DPPH assay. scirp.orgsemanticscholar.orgresearchgate.net This suggests that while the molecule possesses some radical scavenging ability, the methoxylation of key positions diminishes this effect compared to its polyhydroxylated counterparts. The antioxidant activity is often linked to the ability to donate a hydrogen atom, and methoxy groups are less capable of this than hydroxyl groups. nih.gov

Impact on Antiproliferative and Cytotoxic Effects

The substitution pattern of methoxy and hydroxyl groups plays a crucial role in the antiproliferative and cytotoxic activities of flavones. The lipophilic nature of methoxy groups can enhance the transfer of the compound across cellular membranes. preprints.org

Studies on various methoxylated and hydroxylated flavones against cancer cell lines have elucidated several SAR principles:

A-Ring Substitution : The position of methoxy groups on the A-ring significantly influences activity. For example, against HL60 leukemia cells, 5-methoxyflavone (B191841) showed moderate activity (IC₅₀=48 μM), whereas 6-methoxyflavone (B191845) was inactive (IC₅₀ > 400 μM). iiarjournals.orgiiarjournals.org An increase in the number of methoxyl groups on the A-ring has been observed to generally enhance antiproliferative activity. iiarjournals.orgiiarjournals.org For instance, the presence of methoxy groups at C6 and C7 is thought to stabilize the lipophilic character of ring A. mdpi.com

B-Ring Substitution : In contrast to the A-ring, an increase in B-ring methoxyl groups tends to reduce cytotoxic activity. iiarjournals.orgiiarjournals.org However, the presence of adjacent methoxy and hydroxy groups on the B-ring (e.g., at C3' and C4') can be a critical factor for potent activity in certain 5-hydroxy methoxyflavone analogues. mdpi.com

Hydroxyl vs. Methoxy Groups : The presence of specific hydroxyl groups is often vital for potent antiproliferative effects. The 3',4'-dihydroxy moiety is considered important for activity. iiarjournals.orgiiarjournals.org In a study on HL60 cells, 5,3',4'-trihydroxyflavone (B192587) was the most potent compound tested (IC₅₀=13 μM), highlighting the importance of hydroxyl groups, particularly on both the A and B rings. iiarjournals.org Methylation of these crucial hydroxyl groups can drastically reduce activity. iiarjournals.org

Table 1: Antiproliferative Activity of Selected Flavone Analogues in HL60 Cells An interactive data table comparing the IC₅₀ values of various methoxylated and hydroxylated flavones.

Compound Substitution Pattern IC₅₀ (μM) Reference
5,3',4'-Trihydroxyflavone 5-OH, 3'-OH, 4'-OH 13 iiarjournals.org
5,4'-Dihydroxyflavone 5-OH, 4'-OH 28 iiarjournals.org
5,4'-Dimethoxyflavone 5-OCH₃, 4'-OCH₃ 36 iiarjournals.orgiiarjournals.org
5,3'-Dimethoxyflavone 5-OCH₃, 3'-OCH₃ 46 iiarjournals.orgiiarjournals.org
5-Methoxyflavone 5-OCH₃ 48 iiarjournals.orgiiarjournals.org
6-Methoxyflavone 6-OCH₃ >400 iiarjournals.orgiiarjournals.org
6-Hydroxyflavone 6-OH 89 iiarjournals.orgiiarjournals.org
3',4'-Dimethoxyflavone 3'-OCH₃, 4'-OCH₃ >400 iiarjournals.org

Impact on Anti-inflammatory Response

Polymethoxyflavones (PMFs) are recognized for their anti-inflammatory properties. nih.gov The compound this compound itself has been noted for its potential anti-inflammatory effects. cymitquimica.combiosynth.com SAR studies indicate that the degree and position of methoxylation are critical. For example, methylation of the 5- and 7-hydroxyl groups on the A-ring has been shown to increase anti-inflammatory bioactivity. nih.gov

In one study, comparing PMFs with their hydroxylated analogues, it was found that the order of inhibition for mRNA expression of pro-inflammatory cytokines IL-1β and IL-6 was pentamethoxyflavone > trimethoxyflavone > dimethoxyflavone, suggesting that a higher degree of methoxylation can enhance anti-inflammatory action. nih.gov Another analogue, 6,2',4'-Trimethoxyflavone (B600766), demonstrated inhibitory activity on TNF-α production in THP-1 and B16-F10 cells with IC₅₀ values of 2.38 μM and 1.32 μM, respectively. medchemexpress.com

Impact on Enzyme Inhibition Profiles

Flavonoids are known to interact with and inhibit a wide range of enzymes. This compound is reported to exhibit inhibitory effects on enzymes such as cytochrome P450. cymitquimica.combiosynth.com The substitution patterns are crucial for this activity.

DNA Gyrase: A SAR analysis of flavonoids as inhibitors of E. coli DNA gyrase suggested that hydroxyl substitution at C-5 (A-ring) and C-4' (B-ring) was essential for good inhibitory effect. Conversely, a hydroxyl group at C-6 (A-ring) or C-3 (C-ring) greatly reduced inhibition. nih.gov

BACE1: For inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), relevant to Alzheimer's disease, methoxyflavones like 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone have shown strong inhibitory activities. nih.gov

Trypanosoma cruzi GAPDH: In a study evaluating inhibitors for glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi, highly oxygenated flavones, such as those with five methoxy groups, completely inhibited the enzyme's activity at a concentration of 100 µg/mL. scielo.br

Role of the Flavone Skeleton Double Bond (C2=C3) in Biological Activity

The C2=C3 double bond in the C-ring is a critical structural feature for the bioactivity of many flavonoids. benthamscience.com This double bond extends the π-conjugation of the molecule to include the 4-oxo group, which is vital for several effects. mdpi.com

Antioxidant Activity: The C2=C3 double bond enhances radical scavenging capacity by allowing for the delocalization of an unpaired electron from a hydroxyl radical, particularly when a 3-OH group is also present. hilarispublisher.comalliedacademies.org Its absence in flavanones (which have a saturated C2-C3 bond) results in a lower antioxidant potential compared to corresponding flavones and flavonols. mdpi.com

Enzyme Inhibition: This double bond is considered critical for the inhibitory activity against various protein kinases and aldose reductases. alliedacademies.org

Anti-inflammatory Activity: Reduction of the C2=C3 double bond has been shown to result in a loss of inhibitory activity against the cyclooxygenase (COX) pathway. alliedacademies.org

While generally enhancing bioactivity, the effect of the C2=C3 double bond can be complex. In polar solvents, this feature may weaken the antiradical activity of a flavonoid by increasing its proton affinity. researchgate.netbohrium.com

Significance of Substitutions on Rings A, B, and C

The collective evidence from SAR studies underscores that the specific substitution pattern on each of the three rings of the flavone scaffold determines its biological profile.

Ring A: Substitutions on the A-ring, such as the 5,6-dimethoxy pattern in this compound, are key modulators of lipophilicity and antiproliferative activity. mdpi.commdpi.com The presence of a 5-hydroxyl or 5-methoxy group is often beneficial for cytotoxicity and enzyme inhibition. iiarjournals.orgiiarjournals.orgnih.gov High methoxy substitution on this ring can enhance activity, but can also suppress it if it leads to an absence of polar regions. mdpi.compreprints.org

Ring B: The substitution pattern on the B-ring is a primary determinant of antioxidant potential, with catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moieties conferring high activity. hilarispublisher.com For antiproliferative effects, the hydroxylation pattern on this ring is also critical. iiarjournals.orgiiarjournals.org The 2'-methoxy group in this compound differentiates it from many naturally occurring flavonoids, which are more commonly substituted at the 3' and 4' positions.

Ring C: This heterocyclic ring contains two of the most important structural features for flavonoid bioactivity: the C4-keto group and the C2=C3 double bond. hilarispublisher.com The conjugation between these two features is essential for electron delocalization and thus for many of the observed biological effects. alliedacademies.orgmdpi.com The presence or absence of a hydroxyl group at the C3 position distinguishes flavonols from flavones and significantly impacts their antioxidant and enzyme-inhibiting properties. hilarispublisher.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and other computational modeling techniques are pivotal in modern drug discovery and pharmacology. These in silico methods are used to predict the biological activity of chemical compounds and to understand the molecular basis of their effects. For flavonoids like this compound, these approaches elucidate how structural features influence interactions with biological targets. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and molecular docking simulations provide detailed insights into the steric, electronic, and hydrophobic properties that govern the activity of these compounds, guiding the synthesis of more potent and selective analogues.

Comparative Molecular Field Analysis (CoMFA) for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) method that correlates the biological activity of a set of molecules with their 3D shape and electronic properties. The technique involves aligning the compounds and calculating their steric and electrostatic fields at various points on a 3D grid. These calculated fields are then used to build a statistical model, often using Partial Least Squares (PLS) regression, to predict the activity of new compounds.

While specific CoMFA studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to broader classes of flavonoid derivatives to predict their biological activities. For instance, a 3D-QSAR study on natural flavonoids as acetylcholinesterase inhibitors demonstrated the utility of CoMFA in this chemical class. globalresearchonline.net In that study, the developed CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.810 and a non-cross-validated coefficient (r²) of 0.961, indicating a robust and predictive model. globalresearchonline.net The model revealed that both steric (63.2% contribution) and electrostatic (36.8% contribution) fields are crucial for the inhibitory activity of the flavonoids. globalresearchonline.net Such models help identify which regions of the flavonoid scaffold can be modified to enhance or decrease activity.

The table below illustrates the kind of data generated in a CoMFA study on flavonoid analogues, showing the experimental versus the model-predicted activity for a selection of compounds.

Compound NameExperimental pIC₅₀CoMFA Predicted pIC₅₀Residual
Kurarinone7.8247.2220.602
Kuwanon E6.2845.5290.755
Kurarinol7.8247.3080.516
5,7,4'-trihydroxy-3,3'-dimethoxyflavone6.1805.5810.599
8-C-Lavandulylkaempferol6.8867.759-0.693
Acaciin6.1946.275-0.081

Data adapted from a 3D-QSAR study on natural flavonoids as Acetylcholinesterase inhibitors. globalresearchonline.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to understand the molecular basis of drug action and to screen for potential drug candidates.

A study involving the isolation of compounds from Caesalpinia sappan heartwood identified 2′,5,6-trimethoxyflavone (a synonym for this compound) and investigated its interaction with several prooxidant enzymes through molecular docking. japsonline.com The enzymes targeted included cytochrome P450 (CP450), lipoxygenase (LO), NADPH oxidase (NO), and xanthine (B1682287) oxidase (XO). japsonline.com

The docking results provided insights into the binding modes of this compound. For the xanthine oxidase (XO) receptor, the study highlighted that the two methoxy groups at the C-5 and C-6 positions of the flavone are important for the interaction with a key amino acid residue, Arg880. japsonline.com Furthermore, the analysis suggested that the double bond at the C-2 and C-3 positions of the flavone's C-ring helps maintain the interaction with the Asp179 residue of the NADPH oxidase (NO) receptor. japsonline.com

The binding energies (ΔG) from these simulations quantify the binding affinity of the ligand to the target protein, with more negative values indicating stronger binding. The table below summarizes the reported binding energy for this compound with one of the studied enzymes.

CompoundTarget EnzymeBinding Energy (ΔG, kcal/mol)Key Interacting Residues
This compoundLipoxygenase (LO)-4.05Not specified
This compoundXanthine Oxidase (XO)Not specifiedArg880
This compoundNADPH Oxidase (NO)Not specifiedAsp179

Data derived from in silico analysis of compounds from Caesalpinia sappan. japsonline.com

These computational studies are crucial for building a structure-activity relationship profile for this compound, suggesting that its specific methoxylation pattern plays a direct role in its molecular interactions with key enzymatic targets.

Advanced Analytical Methodologies in 5,6,2 Trimethoxyflavone Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the interaction of electromagnetic radiation with the flavone (B191248) molecule, researchers can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5,6,2'-trimethoxyflavone. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations, confirming the precise placement of substituents.

In a study identifying the compound from Casimiroa edulis, the ¹H NMR spectrum showed distinct signals for the three methoxy (B1213986) groups (OCH₃) and the aromatic protons on the A and B rings. The ¹³C NMR spectrum complemented this by showing 18 carbon signals, including those for the methoxy groups, the carbonyl carbon (C-4), and the various aromatic carbons. researchgate.net 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are then used to definitively assign these signals by showing correlations between protons and carbons, confirming the 5,6-dimethoxy substitution on the A-ring and the 2'-methoxy substitution on the B-ring. researchgate.netd-nb.info

¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

This table is interactive. Click on headers to sort.

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
2 160.7 -
3 112.0 6.80 (s)
4 177.5 -
5 149.2 -
6 139.7 -
7 108.3 7.49 (s)
8 91.5 -
9 153.2 -
10 114.2 -
1' 121.7 -
2' 157.6 -
3' 112.1 7.04 (d, J=7.5)
4' 131.9 7.45 (t, J=7.5)
5' 121.1 7.08 (t, J=7.5)
6' 131.0 7.60 (d, J=7.5)
5-OCH₃ 61.9 3.93 (s)
6-OCH₃ 61.0 3.90 (s)
2'-OCH₃ 56.1 3.84 (s)

Data sourced from Tun et al., 2019. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the exact molecular weight, helping to confirm its molecular formula (C₁₈H₁₆O₅). nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to generate product ions. The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of flavonoids is well-characterized and often involves a retro-Diels-Alder (RDA) reaction in the C-ring. researchgate.net In MS/MS analysis of this compound, the molecular ion is isolated and subjected to collision-induced dissociation. The resulting fragments provide information about the substitution pattern on the A and B rings. nih.govphcogj.com

Representative MS/MS Fragmentation Data for this compound

This table is interactive. Click on headers to sort.

Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
Positive 313.1 [M+H]⁺ 298.1, 280.1, 269.2
Negative 311.1 [M-H]⁻ 230.8, 197.0, 183.0

Data sourced from public chemical databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Flavonoids characteristically exhibit two main absorption bands, referred to as Band I and Band II. phcogj.com Band I, appearing at a longer wavelength (typically 300–400 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring). Band II, at a shorter wavelength (typically 240–280 nm), corresponds to the benzoyl system (A-ring). The specific positions (λmax) of these bands can be influenced by the substitution pattern on the flavonoid skeleton. For this compound, these characteristic absorption maxima confirm its flavone structure. researchgate.netscirp.org

UV-Vis Absorption Maxima for this compound

Band Wavelength (λmax) Associated Structural Moiety
Band I 321 nm Cinnamoyl System (B-Ring + C-Ring)
Band II 269 nm Benzoyl System (A-Ring)

Data sourced from Tun et al., 2019. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand-Protein Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique that is highly sensitive to changes in molecular structure and conformation, particularly of proteins. nih.gov While direct FT-IR data for this compound is primarily used for identifying functional groups (like C=O, C-O-C), its application in studying ligand-protein interactions is particularly insightful. researchgate.net

Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant that can monitor the interaction between a ligand, such as a flavonoid, and a protein in real-time and without labels. researchgate.netspringernature.com When this compound binds to a protein like human serum albumin, it can induce conformational changes in the protein's secondary structure. These changes are observable as shifts in the protein's characteristic amide I (~1650 cm⁻¹, mainly C=O stretching) and amide II (~1550 cm⁻¹, N-H bending and C-N stretching) bands. nih.govresearchgate.net For example, a decrease in the area of the band associated with α-helices and a corresponding increase in the bands for β-sheets or random coils would indicate a significant structural rearrangement of the protein upon binding of the flavone. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the isolation of this compound from complex mixtures and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, combining the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS). uonbi.ac.kenih.gov This hybrid technique is ideal for analyzing this compound in complex biological samples like plant extracts. researchgate.net

In a typical metabolomics workflow, an extract is injected into an LC system, often an Ultra-Performance Liquid Chromatography (UPLC) system for enhanced speed and resolution. The components of the extract, including various flavonoids, are separated based on their physicochemical properties as they pass through the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratios are detected.

LC-MS allows for the creation of a detailed metabolic profile of a sample. This compound can be detected and tentatively identified by its specific retention time and its accurate mass. nih.gov Further confirmation is achieved using LC-MS/MS, where the fragmentation pattern of the detected compound is matched with that of a known standard or a spectral library, providing high confidence in its identification within the metabolome. nih.gov

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a pivotal strategy for the isolation of bioactive natural products, including flavonoids like this compound. This process involves the systematic separation of a crude plant extract into various fractions based on their physicochemical properties, such as polarity. Each fraction is then screened for a specific biological activity. The active fractions are subjected to further rounds of separation and testing until a pure, active compound is isolated.

This approach has been successfully employed to isolate various flavones from plant extracts. For instance, a study on Limnophila geoffrayi used bioassay-guided fractionation to isolate antimycobacterial and antioxidant flavones. nih.gov Similarly, research on Zeyheria tuberculosa led to the isolation of four flavones through this method, guided by their antimicrobial activity. d-nb.info The process typically involves initial extraction with a solvent like ethanol (B145695) or chloroform (B151607), followed by chromatographic techniques such as medium-pressure liquid chromatography (MPLC) or column chromatography. rjpharmacognosy.irstrath.ac.uk The biological activity of the fractions is monitored at each stage, for example, through antimicrobial assays or cell viability tests, to guide the purification of the target compound. d-nb.infostrath.ac.uk Although specific studies detailing the bioassay-guided fractionation for this compound are not prevalent in the provided results, the established methodology is directly applicable to its isolation from plant sources like those of the Kaempferia genus. biosynth.com

In Vitro Cell-Based Assay Platforms for Activity Assessment

Once isolated, this compound can be investigated for its biological effects using a suite of in vitro cell-based assays. These platforms are essential for determining the compound's potential pharmacological activities, such as its effects on cell growth, survival, and signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. biomedres.info This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. biomedres.infonih.gov The amount of formazan produced, which is quantified by measuring the absorbance after dissolution in a suitable solvent like DMSO, is directly proportional to the number of living cells. biomedres.infonih.gov

In studies of related methoxyflavones, the MTT assay has been a standard tool. For instance, the cytotoxic effects of various methoxyflavone derivatives on human leukemic cell lines (MOLT-4 and U937) were evaluated using this assay. nih.govnih.gov Cells are typically seeded in 96-well plates, treated with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours), and then incubated with MTT solution. nih.govresearchgate.net The results can be used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Below is an example of how data from an MTT assay on a related trimethoxyflavone could be presented.

Table 1: Effect of 6,2',4'-Trimethoxyflavone (B600766) on the Viability of THP-1 and B16-F10 Cells

Cell Line IC50 (µM) Incubation Time (hours)
THP-1 2.38 72
B16-F10 1.32 72

This table is interactive. Data is based on the inhibitory activity of 6,2',4'-Trimethoxyflavone on TNF-α production, which is often correlated with cell viability assays. medchemexpress.com

To determine if a compound induces programmed cell death, or apoptosis, several methods are employed. Flow cytometry is a powerful technique used in conjunction with specific fluorescent probes. One common method is Annexin V and propidium (B1200493) iodide (PI) staining. mdpi.com In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live cells or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. By analyzing the fluorescence of a cell population, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com

Another hallmark of apoptosis is the fragmentation of DNA by endonucleases. This can be visualized through techniques like DNA laddering on an agarose (B213101) gel or quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect DNA breaks. Additionally, the disruption of the mitochondrial transmembrane potential (ΔΨm) is an early event in apoptosis and can be measured by flow cytometry using cationic dyes like 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6). nih.govnih.gov

In a study on methoxyflavone derivatives, flow cytometry with Annexin V/PI staining was used to confirm that these compounds induced apoptosis in human leukemic MOLT-4 cells. nih.govnih.gov

Table 2: Apoptotic Effect of Flavonoids on MCF-7 Breast Cancer Cells

Compound Concentration Percentage of Apoptotic Cells (%)
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone 650 µg/mL 33
1-acetoxy-3,7-dimethyl-7-hydroxy-octa-2E,5E-dien-4-one 10 µg/mL 36

This table is interactive. Data is derived from a study on flavonoids from Artemisia kermanensis. rjpharmacognosy.irrjpharmacognosy.ir

To delve into the molecular mechanisms by which this compound may exert its effects, gene and protein expression analysis is critical. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes. This technique involves converting mRNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of initial mRNA levels.

Western blotting is used to detect and quantify specific proteins. Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies that specifically bind to the target protein, followed by secondary antibodies conjugated to an enzyme or fluorophore for detection. nih.gov

These techniques are frequently used to study how flavonoids affect apoptosis-related proteins and signaling pathways. For example, the expression of death receptors (DR4, DR5), anti-apoptotic proteins (cFLIP, Mcl-1), and pro-apoptotic proteins (BAX, Bid) can be analyzed by Western blotting to understand the apoptotic pathway being modulated. nih.govnih.gov Similarly, the activation of signaling pathways like MAPK (mitogen-activated protein kinase) and Akt can be assessed by measuring the phosphorylation of key proteins such as ERK, JNK, p38, and Akt using phospho-specific antibodies in Western blot analysis. mdpi.com

Table 3: Effect of 3,5,7-Trimethoxyflavone (B1676842) on MAPK and Akt Phosphorylation in TNF-α-Stimulated NHDFs

Protein Treatment Fold Change vs. Control
p-ERK TNF-α 2.72 ± 0.35
p-ERK TNF-α + 100 µM 3,5,7-TMF 0.77 ± 0.30
p-JNK TNF-α 8.15 ± 0.45
p-JNK TNF-α + 50 µM 3,5,7-TMF 4.88 ± 0.24
p-Akt TNF-α 2.61 ± 0.38
p-Akt TNF-α + 100 µM 3,5,7-TMF 0.90 ± 0.12

This table is interactive. Data is based on a study of 3,5,7-trimethoxyflavone in normal human dermal fibroblasts (NHDFs). mdpi.com

Reporter gene assays are a valuable tool for studying the activation or inhibition of specific signaling pathways. These assays utilize a plasmid vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for a particular transcription factor. When the signaling pathway of interest is activated, the transcription factor binds to these response elements and drives the expression of the reporter gene. The resulting enzyme activity can be easily measured, providing a quantitative readout of pathway activation.

For instance, to study the effect of a trimethoxyflavone on the Wnt/β-catenin signaling pathway, cells can be transfected with a TOPFLASH reporter construct, which contains TCF (T-cell factor) binding sites upstream of the luciferase gene. tandfonline.com A decrease in luciferase activity in the presence of the compound would indicate an inhibition of the Wnt/β-catenin pathway. tandfonline.com Similarly, the influence on the aryl hydrocarbon receptor (AHR) signaling pathway can be assessed using a reporter gene driven by a promoter containing xenobiotic response elements (XREs). nih.gov Studies on 6,2',4'-trimethoxyflavone have used such reporter assays to demonstrate its antagonistic effect on AHR signaling. medchemexpress.comnih.gov

Future Research Trajectories for 5,6,2 Trimethoxyflavone

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While initial research has identified 5,6,2'-Trimethoxyflavone as a modulator of various biological processes, a deeper understanding of its molecular interactions is a critical future goal. This compound is known to influence cell signaling pathways, enzyme activity, cell proliferation, and apoptosis. biosynth.comcymitquimica.com Specifically, it has been noted for its inhibitory effects on cytochrome P450 enzymes. biosynth.comcymitquimica.com The broader class of PMFs, to which this flavone (B191248) belongs, is recognized for regulating fundamental cellular processes like differentiation, proliferation, angiogenesis, and metabolism by controlling signaling cascades, gene transcription, and protein function. tandfonline.comtandfonline.com

Future studies should aim to:

Identify Specific Kinase Targets: Flavonoids are well-known kinase inhibitors. nih.gov Pinpointing the specific kinases that this compound binds to and modulates is essential for understanding its effects on cell signaling.

Investigate Receptor Interactions: The related compound 6,2',4'-Trimethoxyflavone (B600766) is a potent antagonist of the Aryl Hydrocarbon Receptor (AHR), which inhibits the transactivation of target genes like CYP1A1. medchemexpress.com Research should explore whether this compound shares this or other receptor-modulating activities, which could explain its anti-inflammatory and chemopreventive potential.

Clarify Pro-apoptotic Pathways: The compound's ability to induce apoptosis has been observed. biosynth.comcymitquimica.com Future work must delineate the precise molecular players involved, such as the modulation of the Bax/Bcl-2 ratio and the activation of caspase cascades, similar to studies on other trimethoxyflavones. nih.gov

Explore Epigenetic Modifications: Investigating whether this compound can induce epigenetic changes, such as DNA methylation or histone acetylation, would provide a new layer of understanding of its gene-regulatory functions.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Building on a more profound mechanistic understanding, future research can explore new therapeutic avenues for this compound. Its established anti-inflammatory and antioxidant properties already suggest its potential for diseases involving oxidative stress. biosynth.comcymitquimica.com

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: PMFs are considered promising for neurodegenerative conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier and exert neuroprotective and anti-neuroinflammatory effects. nih.gov The potential of this compound to inhibit key enzymes like β-secretase (BACE1), a target in Alzheimer's research, warrants investigation, following findings for other PMFs from Kaempferia parviflora. kribb.re.krmdpi.com

Metabolic Disorders: The anti-obesity effects of related trimethoxyflavones, which involve inhibiting pancreatic lipase (B570770) and adipogenesis, suggest that this compound could be a candidate for managing metabolic syndrome. nih.gov

Oncology: The antiproliferative activity of PMFs is a major area of interest. tandfonline.comresearchgate.net Future studies could assess this compound's efficacy in specific cancer models, potentially as an adjunct to conventional chemotherapy to overcome drug resistance, a strategy that has shown promise for other PMFs. tandfonline.comresearchgate.net

Table 1: Investigated Biological Activities of Selected Trimethoxyflavones

CompoundBiological ActivityTarget/MechanismReference
This compound Anti-inflammatory, Antioxidant, AntiproliferativeCytochrome P450 inhibition, modulation of cell signaling and apoptosis biosynth.comcymitquimica.com
6,2',4'-Trimethoxyflavone Anti-inflammatory, Neuroprotective, Anti-obesityAryl Hydrocarbon Receptor (AHR) antagonist, Pancreatic Lipase (PL) inhibition medchemexpress.comnih.gov
5,6,7-Trimethoxyflavone (B192605) Anticancer, Anti-inflammatoryInhibition of NO and PGE2 production nih.govbiocrick.com
5,7,3',4',5'-trimethoxyflavone Neuroprotective, Antioxidant, Anti-inflammatoryChelating, monoaminergic properties mdpi.com

Development of Highly Potent and Selective Analogues through Advanced Synthesis

The natural structure of this compound serves as a scaffold for the development of synthetic analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov Advanced synthetic methodologies are crucial for this endeavor.

Future synthetic strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern of the methoxy (B1213986) groups and other positions on the flavone core to determine which structural features are essential for activity.

Hybrid Molecule Synthesis: Creating chimeric molecules by combining the this compound scaffold with other pharmacophores. For example, hybridizing flavonoids with a 1,2,3-triazole ring or stilbene-like structures has been shown to produce compounds with potent anticancer and anti-inflammatory activities. nih.govmdpi.com

Fluorination: The introduction of fluorine atoms into the flavonoid structure can enhance metabolic stability and lipophilicity, often leading to improved biological activity. mdpi.com Applying modern fluorination techniques to the this compound backbone could yield novel and more effective derivatives.

Advanced Cyclization Methods: While the oxidative cyclization of chalcones remains a primary method for flavone synthesis, exploring greener, more efficient catalytic processes can streamline the production of new analogues. researchgate.netmdpi.com

Omics-Based Approaches to Understand Biosynthesis and Metabolic Pathways

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) is a powerful strategy for understanding the natural production and metabolic fate of this compound. This compound is naturally found in plants of the Kaempferia genus. biosynth.comcymitquimica.com

Future research should utilize:

Integrated Multi-Omics: Combining transcriptomic and metabolomic data from Kaempferia species to identify the specific genes and enzymes involved in the this compound biosynthetic pathway. This approach has successfully elucidated flavonoid pathways in other plants, identifying key enzymes like O-methyltransferases (OMTs) which are critical for PMF synthesis. pnas.org

Metabolite Profiling: Using advanced mass spectrometry techniques to identify the phase I and phase II metabolites of this compound in preclinical models. Understanding its metabolism is crucial, as metabolites (e.g., hydroxylated forms) may possess greater biological activity than the parent compound. acs.orgresearchgate.net

Computational Chemistry and Artificial Intelligence in Flavonoid Discovery

Computational tools are becoming indispensable in modern drug discovery, offering ways to accelerate research and reduce costs. frontiersin.org For this compound, these technologies can provide significant insights.

Future directions include:

Molecular Docking and Dynamics: Employing in silico docking to screen this compound and its virtual analogues against large libraries of biological targets (enzymes, receptors) to predict binding affinities and identify novel mechanisms of action. nih.govmdpi.com Molecular dynamics simulations can further refine these models by showing how the compound interacts with its target over time.

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates. mdpi.com

AI-Powered Drug Discovery: Using artificial intelligence and machine learning algorithms for a range of applications, including the de novo design of novel flavonoid structures with desired properties, the prediction of bioactivity from chemical structure, and the analysis of complex omics data to uncover new drug-target relationships. mdpi.compolyphenols-site.comcas.org AI can also assist in optimizing extraction methods from natural sources and designing effective drug delivery systems. cas.org

Q & A

Q. How can researchers confirm the identity and purity of this compound in natural extracts?

  • Methodological Answer : Use HPLC with UV detection (e.g., ≥98% purity protocols) coupled with mass spectrometry (m/z 311.084 observed in M2 media studies) for identification. Cross-reference retention times and fragmentation patterns with synthetic standards .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water (~17.99 mg/L at 25°C) but dissolves in organic solvents like acetonitrile. Store as a powder at -20°C for long-term stability; solutions in inert solvents (e.g., DMSO) should be kept at -80°C to prevent degradation .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for resolving methoxy group positions. For example, the 2'-methoxy group on the B-ring can be distinguished via coupling patterns in aromatic regions. IR spectroscopy aids in confirming carbonyl (C=O) and ether (C-O) functional groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer : Standardize in vitro assays (e.g., anti-inflammatory activity via CRP/fibrinogen modulation in CFA-induced arthritis models) and control for compound purity. Compare dose-response curves across studies, noting differences in cell lines or animal models (e.g., IC50 variations in p38 MAPK inhibition) .

Q. How does methylation pattern influence the compound’s mechanism of action, particularly in kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that the 5,6,2'-trimethoxy configuration enhances binding to p38-α MAPK’s hydrophobic pocket. Use molecular docking simulations and site-directed mutagenesis to validate interactions with key residues (e.g., Thr106, Met109) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Low yields in cyclization steps (common in flavone synthesis) can be addressed via microwave-assisted synthesis or catalyst optimization (e.g., iodine-mediated cyclization). Monitor reaction intermediates by TLC to minimize byproducts .

Q. How can researchers differentiate this compound’s effects from co-isolated flavonoids in natural extracts?

  • Methodological Answer : Employ bioassay-guided fractionation combined with LC-MS/MS to isolate the compound and assess its individual bioactivity. Use knockout models (e.g., CRISPR-edited cell lines) to isolate its role in observed effects, such as apoptosis induction .

Q. What are the limitations of current toxicity data, and what preclinical safety protocols are recommended?

  • Methodological Answer : Existing toxicity data are limited to acute exposure models. Conduct subchronic toxicity studies (28-day OECD guidelines) in rodents, focusing on hepatic and renal biomarkers. Include solubility-enhanced formulations to assess realistic bioavailability .

Q. How can computational modeling predict novel biological targets for this compound?

  • Methodological Answer : Use pharmacophore modeling and cheminformatics platforms (e.g., SwissTargetPrediction) to identify off-target interactions. Validate predictions via kinase profiling panels or thermal shift assays to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.